PTPN22 Inhibitory Activity: >50-Fold Weaker Than Reference Inhibitor PTPN22-IN-1
Against human PTPN22 (lymphoid tyrosine phosphatase LYP), the target compound shows an IC50 > 79.4 µM in a Sanford-Burnham Center confirmatory assay, classifying it as inactive [1]. In contrast, the reference inhibitor PTPN22-IN-1 achieves an IC50 of 1.4 µM and a Ki of 0.50 µM in the same enzyme class, representing a >56-fold potency gap . This stark inactivity profile uniquely positions the target compound as a reliable negative control for PTPN22 target engagement studies, whereas even low-potency analogs in the sulfonylpiperazine class may show false-positive inhibition at high concentrations.
| Evidence Dimension | PTPN22 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 > 79.4 µM (inactive) |
| Comparator Or Baseline | PTPN22-IN-1: IC50 = 1.4 µM, Ki = 0.50 µM |
| Quantified Difference | >56-fold weaker inhibition |
| Conditions | Sanford-Burnham Center confirmatory assay; recombinant human PTPN22 catalytic domain |
Why This Matters
A clean negative control with no measurable PTPN22 inhibition up to 79.4 µM is essential for validating screening hits in autoimmunity research, avoiding the confounding effects of weak partial inhibitors.
- [1] BindingDB Entry BDBM74471. IC50 > 7.94E+4 nM for PTPN22. Sanford-Burnham Center for Chemical Genomics. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=74471. View Source
